4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 440646-47-9
VCID: VC4236133
InChI: InChI=1S/C21H28N2O4S/c1-21(2,3)18-9-11-19(12-10-18)28(25,26)23-15-16-5-7-17(8-6-16)20(24)22-13-14-27-4/h5-12,23H,13-15H2,1-4H3,(H,22,24)
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCOC
Molecular Formula: C21H28N2O4S
Molecular Weight: 404.53

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide

CAS No.: 440646-47-9

Cat. No.: VC4236133

Molecular Formula: C21H28N2O4S

Molecular Weight: 404.53

* For research use only. Not for human or veterinary use.

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide - 440646-47-9

Specification

CAS No. 440646-47-9
Molecular Formula C21H28N2O4S
Molecular Weight 404.53
IUPAC Name 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide
Standard InChI InChI=1S/C21H28N2O4S/c1-21(2,3)18-9-11-19(12-10-18)28(25,26)23-15-16-5-7-17(8-6-16)20(24)22-13-14-27-4/h5-12,23H,13-15H2,1-4H3,(H,22,24)
Standard InChI Key JTTRBFDPXWMICE-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCOC

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including acylation and reductive amination, starting from simpler precursors. Conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., triethylamine) are crucial for optimizing yields and reaction efficiency.

Potential Biological Activities

Sulfonamides and benzamides are known for their biological activities, including antimicrobial and anticancer effects. The sulfonamide group can inhibit specific enzymes involved in disease pathways, such as dihydrofolate reductase, which is targeted in antimicrobial therapy . The presence of a benzamide linkage may enhance its ability to interact with biological targets.

Related Compounds and Their Activities

  • 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide: This compound, similar in structure, has shown potential in medicinal chemistry due to its sulfonamide and furan components, which are associated with bioactive properties.

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have demonstrated antimicrobial and anticancer activities, highlighting the potential of similar structures in therapeutic applications .

Research Findings and Potential Applications

While specific data on 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is not available, related compounds suggest potential applications in:

  • Antimicrobial Therapy: Sulfonamides are well-known for their antibacterial properties.

  • Anticancer Therapy: Benzamides and sulfonamides have shown promise in inhibiting cancer cell growth.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesPotential Biological Activities
4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamideSulfonamide, furan moietyAntimicrobial, anticancer
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesThiazole, bromophenylAntimicrobial, anticancer
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamideSulfonamide, benzamidePotential antimicrobial, anticancer

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